![molecular formula C20H27N3O B2585065 1-(prop-2-yn-1-yl)-N-[2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]piperidine-4-carboxamide CAS No. 1280991-35-6](/img/structure/B2585065.png)
1-(prop-2-yn-1-yl)-N-[2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]piperidine-4-carboxamide
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Overview
Description
The compound “1-(prop-2-yn-1-yl)-N-[2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]piperidine-4-carboxamide” is a complex organic molecule. It contains several functional groups including a propargyl group (prop-2-yn-1-yl), a tetrahydroquinoline group (1,2,3,4-tetrahydroquinolin-1-yl), and a piperidine carboxamide group (piperidine-4-carboxamide) .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact synthesis would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. The exact structure would depend on the specific arrangement of these groups within the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the propargyl group could participate in reactions such as the Huisgen cycloaddition . The tetrahydroquinoline and piperidine groups could also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of the molecule, and its stability could be influenced by the presence of the propargyl group .Scientific Research Applications
Enantioselective Synthesis for CGRP Receptor Inhibition A potent calcitonin gene-related peptide (CGRP) receptor antagonist, featuring structural elements similar to the compound of interest, has been developed through a convergent, stereoselective, and economical synthesis. The process demonstrates the compound's potential application in addressing conditions related to CGRP, such as migraines or vascular headaches (Cann et al., 2012).
Antipsychotic Agent Development Research on heterocyclic carboxamides, which share structural motifs with the compound , has led to the identification of potential antipsychotic agents. These compounds have been evaluated for their binding affinity to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, demonstrating their utility in developing treatments for psychiatric disorders (Norman et al., 1996).
Antibacterial Agent Synthesis The synthesis of 1,4-dihydro-1-ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid (1589 R.B.), an analogue with similarities to the compound of interest, showcases the application of such molecules in developing broad antibacterial agents. The compound's toxicological and pharmacokinetic profiles suggest its potential use in treating systemic infections (Goueffon et al., 1981).
Hybrid Molecule Synthesis for Biological Evaluation The synthesis of hybrids combining ibuprofen with tetrahydroquinoline, similar to the compound under discussion, indicates the exploration of novel pharmaceuticals with enhanced biological activities. These hybrids have been evaluated for their antioxidant, antitryptic, and anti-inflammatory properties, highlighting the compound's potential in drug development (Manolov et al., 2022).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]-1-prop-2-ynylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O/c1-2-12-22-14-9-18(10-15-22)20(24)21-11-16-23-13-5-7-17-6-3-4-8-19(17)23/h1,3-4,6,8,18H,5,7,9-16H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UREBYNJZSQBHQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)NCCN2CCCC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(prop-2-yn-1-yl)-N-[2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]piperidine-4-carboxamide |
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